molecular formula C20H24ClN3 B3239214 1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1420816-75-6

1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B3239214
CAS RN: 1420816-75-6
M. Wt: 341.9 g/mol
InChI Key: CONZESXPCBYBFO-UHFFFAOYSA-N
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Description

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its interesting spectrum of activity, as it is found in various compounds with antifungal, antiparasitic, and anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the presence and position of functional groups within the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzimidazole derivatives are known to inhibit the polymerization of beta-tubulin, disrupting microtubule formation and cell division .

Safety and Hazards

As with any chemical compound, handling “1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promise in preclinical studies, it could be further developed and eventually move into clinical trials .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-2-piperidin-4-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3.ClH/c1-15-6-8-16(9-7-15)14-23-19-5-3-2-4-18(19)22-20(23)17-10-12-21-13-11-17;/h2-9,17,21H,10-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONZESXPCBYBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
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1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
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1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

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